Azepane-1-sulfonyl chloride

Description

BenchChem offers high-quality Azepane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

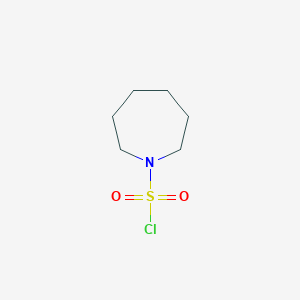

Structure

3D Structure

Properties

IUPAC Name |

azepane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2S/c7-11(9,10)8-5-3-1-2-4-6-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZNMEMFFRNANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274641 | |

| Record name | Hexahydro-1H-azepine-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41483-72-1 | |

| Record name | Hexahydro-1H-azepine-1-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41483-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1H-azepine-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Azepane-1-sulfonyl Chloride: A Technical Guide to Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Azepane-1-sulfonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure combines a flexible seven-membered azacycloheptane (azepane) ring with a highly electrophilic sulfonyl chloride moiety. This unique combination makes it a valuable building block for introducing the azepane-1-sulfonyl group into molecules, a common strategy in the design of bioactive compounds and drug candidates. This guide provides a detailed examination of its structure, a representative synthesis protocol, and its applications in drug discovery.

Core Structure and Conformational Analysis

Azepane-1-sulfonyl chloride consists of a saturated seven-membered azepane ring where the nitrogen atom is directly bonded to the sulfur atom of a sulfonyl chloride group (-SO₂Cl).

-

Azepane Ring: The azepane ring is a non-planar, flexible seven-membered heterocycle. Unlike the well-defined chair conformation of cyclohexane, cycloheptane and its derivatives like azepane exist as a dynamic equilibrium of several low-energy conformations, primarily twist-chair and chair forms. The twist-chair conformation is generally considered the most stable. The presence of the bulky and electronegative sulfonyl chloride group on the nitrogen atom influences this conformational equilibrium and the reactivity of the ring.

-

Sulfonyl Chloride Group: The geometry around the sulfur atom is approximately tetrahedral. The sulfur is bonded to two oxygen atoms, one chlorine atom, and the nitrogen of the azepane ring. The S-Cl bond is highly polarized and susceptible to nucleophilic attack, making the compound a potent sulfonating agent for the synthesis of sulfonamides.

Physicochemical and Spectroscopic Data

The quantitative data for azepane-1-sulfonyl chloride are summarized in the table below. While experimental spectra for this specific commercial reagent are not widely published, the expected characteristics based on analogous structures are provided.

| Property | Data / Expected Value |

| Molecular Formula | C₆H₁₂ClNO₂S |

| Molecular Weight | 197.68 g/mol [1][2] |

| Physical Form | Solid[1][2] |

| CAS Number | 41483-72-1[3] |

| SMILES | ClS(=O)(=O)N1CCCCCC1[1][2] |

| InChI Key | XLZNMEMFFRNANZ-UHFFFAOYSA-N[1][2] |

| ¹H NMR (Expected) | Two broad multiplets are expected: δ ≈ 3.5-3.7 ppm (4H, -CH₂-N-SO₂-) and δ ≈ 1.6-1.9 ppm (8H, remaining -CH₂- groups). The protons alpha to the nitrogen are deshielded by the electron-withdrawing sulfonyl group. |

| ¹³C NMR (Expected) | Three signals are expected: δ ≈ 50-55 ppm (-CH₂-N-SO₂-), and two signals in the range δ ≈ 25-30 ppm for the other ring carbons. |

| IR Spectroscopy (Expected) | Strong, characteristic asymmetric and symmetric stretching bands for the S=O bond are expected at approximately 1370-1410 cm⁻¹ and 1165-1205 cm⁻¹, respectively[4]. C-H stretching bands from the alkane ring are expected around 2800-3000 cm⁻¹[4]. |

Experimental Protocols

While azepane-1-sulfonyl chloride is commercially available, a representative protocol for its synthesis from azepane and sulfuryl chloride is detailed below. This method is based on standard procedures for the preparation of N-sulfonyl chlorides from secondary amines.

Synthesis of Azepane-1-sulfonyl Chloride

Materials:

-

Azepane (1.0 equivalent)

-

Sulfuryl chloride (SO₂Cl₂) (1.1 equivalents)

-

Triethylamine (Et₃N) (1.2 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with azepane (1.0 equiv.) and anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.

-

Base Addition: Triethylamine (1.2 equiv.) is added to the stirred solution. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.

-

Reagent Addition: Sulfuryl chloride (1.1 equiv.) dissolved in a small amount of anhydrous DCM is added dropwise to the cooled reaction mixture via the dropping funnel over 30-60 minutes. The internal temperature should be maintained at 0-5 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

-

Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the consumption of the starting azepane is complete.

-

Work-up: The reaction is quenched by the slow addition of water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted once more with DCM.

-

Purification: The combined organic layers are washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Reactivity and Applications in Drug Development

Azepane-1-sulfonyl chloride is a key electrophilic reagent for the synthesis of N-substituted azepane sulfonamides. The sulfonamide functional group is a crucial pharmacophore in a wide range of therapeutic agents due to its ability to act as a stable, non-hydrolyzable mimic of other functional groups and its capacity to form key hydrogen bonds with biological targets.

Logical Relationship: Synthesis of Azepane Sulfonamides

References

An In-depth Technical Guide to the Synthesis and Characterization of Azepane-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of azepane-1-sulfonyl chloride, a key building block in medicinal chemistry and drug discovery. The document details a plausible synthetic protocol, expected characterization data, and relevant workflows, presented in a clear and structured format to support research and development activities.

Introduction

Azepane-1-sulfonyl chloride is a reactive intermediate valuable for the synthesis of a variety of sulfonamide derivatives. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs. The azepane moiety, a seven-membered saturated heterocycle, is also a significant scaffold in drug design, known to impart favorable pharmacokinetic and pharmacodynamic properties to molecules. The combination of these two functionalities in azepane-1-sulfonyl chloride makes it a versatile reagent for the development of novel drug candidates.

Synthesis of Azepane-1-sulfonyl Chloride

Proposed Experimental Protocol

Reaction Scheme:

Caption: Reaction scheme for the synthesis of azepane-1-sulfonyl chloride.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Azepane (Hexamethyleneimine) | C₆H₁₃N | 99.17 | 10 | 0.99 g (1.15 mL) |

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 11 | 1.48 g (0.89 mL) |

| Triethylamine | (C₂H₅)₃N | 101.19 | 12 | 1.21 g (1.67 mL) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | As needed |

| Brine | NaCl (aq) | - | - | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add azepane (10 mmol) and anhydrous dichloromethane (30 mL).

-

Add triethylamine (12 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of sulfuryl chloride (11 mmol) in anhydrous dichloromethane (20 mL).

-

Add the sulfuryl chloride solution dropwise to the stirred azepane solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 20 mL of cold water.

-

Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution, 20 mL of water, and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure azepane-1-sulfonyl chloride.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of azepane-1-sulfonyl chloride.

Characterization

The successful synthesis of azepane-1-sulfonyl chloride can be confirmed through various spectroscopic techniques. The following are the expected characterization data based on the analysis of structurally similar compounds.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₆H₁₂ClNO₂S |

| Molecular Weight | 197.68 g/mol [1] |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (DCM, chloroform, ethyl acetate), reacts with protic solvents (water, alcohols) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| ¹H NMR (CDCl₃, 400 MHz) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons α to Nitrogen | 3.4 - 3.6 | Triplet | 4H | -CH₂-N-SO₂- |

| Protons β to Nitrogen | 1.7 - 1.9 | Multiplet | 4H | -CH₂-CH₂-N- |

| Protons γ to Nitrogen | 1.5 - 1.7 | Multiplet | 4H | -CH₂-CH₂-CH₂-N- |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected Chemical Shift (δ, ppm) | Assignment |

| Carbons α to Nitrogen | 50 - 55 | -CH₂-N-SO₂- |

| Carbons β to Nitrogen | 27 - 30 | -CH₂-CH₂-N- |

| Carbons γ to Nitrogen | 25 - 28 | -CH₂-CH₂-CH₂-N- |

Infrared (IR) Spectroscopy:

The IR spectrum of azepane-1-sulfonyl chloride is expected to show strong characteristic absorption bands for the sulfonyl chloride group.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| S=O (asymmetric stretch) | 1370 - 1350 |

| S=O (symmetric stretch) | 1180 - 1160 |

| C-H (stretch) | 2950 - 2850 |

| C-N (stretch) | 1250 - 1180 |

Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of the compound. The presence of chlorine would be indicated by the characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).

| Ion | Expected m/z | Notes |

| [M]⁺ (for ³⁵Cl) | 197 | Molecular ion |

| [M+2]⁺ (for ³⁷Cl) | 199 | Isotopic peak for chlorine |

| [M-Cl]⁺ | 162 | Loss of chlorine |

| [M-SO₂Cl]⁺ | 98 | Loss of the sulfonyl chloride group, corresponding to the azepanyl cation |

Characterization Workflow:

References

An In-depth Technical Guide to Azepane-1-sulfonyl chloride: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azepane-1-sulfonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug discovery. The incorporation of the seven-membered azepane ring, a privileged scaffold in numerous FDA-approved drugs, combined with the versatile reactivity of the sulfonyl chloride group, makes this compound a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the known physical and chemical properties of azepane-1-sulfonyl chloride, detailed experimental protocols for its synthesis and derivatization, and an exploration of its potential applications in drug development, particularly as a precursor for enzyme inhibitors.

Introduction

The azepane moiety is a key structural feature in a variety of pharmacologically active compounds, contributing to their binding affinity and pharmacokinetic profiles.[1] Azepane-based drugs have shown efficacy in a wide range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[2] The sulfonyl chloride functional group is a highly reactive electrophile that readily participates in nucleophilic substitution reactions, enabling the facile synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives.[3] The combination of these two functionalities in azepane-1-sulfonyl chloride presents a powerful tool for the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[4]

This technical guide aims to consolidate the available information on azepane-1-sulfonyl chloride, providing researchers with a detailed resource to facilitate its use in the laboratory and in the design of new chemical entities.

Physical and Chemical Properties

Physical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₁₂ClNO₂S | [5] |

| Molecular Weight | 197.68 g/mol | [5] |

| CAS Number | 41483-72-1 | [5] |

| Appearance | Solid | [5] |

| Melting Point | Not reported. Expected to be a low-melting solid. | |

| Boiling Point | Not reported. Likely to decompose upon heating at atmospheric pressure. | |

| Density | Not reported. | |

| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. Insoluble in water, with which it reacts. |

Chemical Properties and Reactivity

The chemical behavior of azepane-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. It readily undergoes nucleophilic substitution reactions with a variety of nucleophiles.

-

Hydrolysis: Azepane-1-sulfonyl chloride reacts with water to form azepane-1-sulfonic acid and hydrochloric acid. This reaction is the reason for its moisture sensitivity.[6]

-

Reaction with Amines: It reacts with primary and secondary amines to form the corresponding N-substituted azepane-1-sulfonamides. This is a widely used reaction in the synthesis of biologically active compounds.[7]

-

Reaction with Alcohols: In the presence of a non-nucleophilic base, it reacts with alcohols to yield sulfonate esters.

-

Stability: The compound is a combustible solid and should be stored under an inert atmosphere and refrigerated to prevent degradation.[5]

Experimental Protocols

While a specific, detailed synthesis protocol for azepane-1-sulfonyl chloride is not widely published, a general and reliable method for the preparation of aliphatic sulfonyl chlorides involves the oxidative chlorination of the corresponding thiol or a derivative. Below is a plausible experimental workflow.

Synthesis of Azepane-1-sulfonyl chloride

A common method for the synthesis of sulfonyl chlorides is the reaction of a corresponding sulfonic acid or its salt with a chlorinating agent, or the oxidative chlorination of a thiol. A plausible synthesis of azepane-1-sulfonyl chloride could start from azepane.

Step 1: Formation of a Sulfonic Acid Salt (Conceptual) Azepane can be reacted with a sulfonating agent to form the corresponding sulfonic acid, which can then be converted to the sulfonyl chloride.

Step 2: Chlorination of the Sulfonic Acid Salt (Conceptual) The resulting sulfonic acid or its salt can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield azepane-1-sulfonyl chloride.

Caption: Conceptual synthesis of azepane-1-sulfonyl chloride.

General Protocol for the Synthesis of Azepane Sulfonamides

The reaction of azepane-1-sulfonyl chloride with amines is a fundamental transformation for creating a diverse range of sulfonamide derivatives.

Materials:

-

Azepane-1-sulfonyl chloride

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

A non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 equivalents)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of azepane-1-sulfonyl chloride in the same solvent to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: General synthesis of azepane sulfonamides.

Spectroscopic Data (Predicted)

1H NMR

The proton NMR spectrum is expected to show multiplets for the methylene protons of the azepane ring. The protons on the carbons adjacent to the nitrogen atom (α-protons) will be deshielded due to the electron-withdrawing effect of the sulfonyl group and are expected to appear at a lower field (higher ppm) compared to the other ring protons.

13C NMR

The carbon NMR spectrum will display signals for the six non-equivalent methylene carbons of the azepane ring. Similar to the 1H NMR, the α-carbons will be the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group.[8]

-

S=O asymmetric stretching: ~1370-1335 cm-1

-

S=O symmetric stretching: ~1180-1160 cm-1

-

C-H stretching (aliphatic): ~2950-2850 cm-1

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]+ may be observed. Common fragmentation patterns for sulfonyl chlorides include the loss of the chlorine atom ([M-Cl]+) and the cleavage of the C-S bond.

Relevance in Drug Development and Signaling Pathways

The azepane-sulfonamide scaffold is a key pharmacophore in a number of enzyme inhibitors, highlighting the potential of azepane-1-sulfonyl chloride as a starting material for the development of new drugs.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

A series of azepane sulfonamides have been identified as potent inhibitors of 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol within cells.[1] Overactivity of 11β-HSD1 is implicated in metabolic syndrome, including obesity and type 2 diabetes. Inhibition of this enzyme is a promising therapeutic strategy for these conditions.[9] The signaling pathway involves the modulation of glucocorticoid receptor activation.[10]

Caption: Inhibition of the 11β-HSD1 pathway.

Inhibition of Carbonic Anhydrase IX (CAIX)

Certain 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives have been synthesized and shown to be potent inhibitors of carbonic anhydrase IX (CAIX).[9][11] CAIX is a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[12] Selective inhibition of CAIX is a promising anti-cancer strategy. The sulfonamide moiety of these inhibitors typically coordinates to the zinc ion in the active site of the enzyme.[13]

Caption: Inhibition of the Carbonic Anhydrase IX pathway.

Conclusion

Azepane-1-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. Its ability to readily form sulfonamides allows for the exploration of a vast chemical space around the privileged azepane scaffold. The demonstrated activity of azepane sulfonamides as potent enzyme inhibitors, particularly against 11β-HSD1 and CAIX, underscores the importance of this compound in modern drug discovery. This technical guide provides a foundational resource for researchers to leverage the chemical properties of azepane-1-sulfonyl chloride in the development of the next generation of therapeutic agents. Further experimental investigation into the precise physical properties and reaction optimization will undoubtedly expand its utility in organic and medicinal chemistry.

References

- 1. 11β-HSD1 inhibition does not affect murine tumour angiogenesis but may exert a selective effect on tumour growth by modulating inflammation and fibrosis | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of 11β-HSD1 Expression by Insulin in Skin: Impact for Diabetic Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 41483-72-1|Azepane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Effects of 11β-hydroxysteroid dehydrogenase-1 inhibition on hepatic glycogenolysis and gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 11β-Hydroxysteroid dehydrogenase type 1 amplifies inflammation in LPS-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

azepane-1-sulfonyl chloride CAS number and molecular weight

An In-depth Technical Guide to Azepane-1-sulfonyl Chloride: Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of azepane-1-sulfonyl chloride, a key building block in the synthesis of pharmacologically active compounds. The document details its chemical properties, outlines experimental protocols for its synthesis and subsequent use, and explores its application in the development of potent enzyme inhibitors for metabolic diseases.

Core Compound Data

Azepane-1-sulfonyl chloride is a reactive chemical intermediate primarily utilized in the synthesis of substituted sulfonamides. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 41483-72-1 | [1] |

| Molecular Formula | C₆H₁₂ClNO₂S | [2] |

| Molecular Weight | 197.68 g/mol | [2][3] |

| Physical Form | Solid | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

While specific, experimentally determined spectral data for azepane-1-sulfonyl chloride is not widely published, as is common for reactive intermediates, the expected characteristics can be predicted based on its structure.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons of the azepane ring, likely appearing as multiplets in the aliphatic region (1.0-4.0 ppm). The protons on the carbons adjacent to the nitrogen atom would be the most deshielded. |

| ¹³C NMR | Resonances for the six distinct carbon atoms of the azepane ring, expected in the range of 20-60 ppm. |

| IR Spectroscopy | Strong, characteristic absorption bands for the sulfonyl chloride group (S=O stretches), typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4] |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns, including an isotopic pattern for the chlorine atom. |

Synthesis and Utilization

Azepane-1-sulfonyl chloride serves as a crucial reagent for introducing the azepane-1-sulfonyl moiety into target molecules. This is most commonly achieved through its reaction with primary or secondary amines to form stable sulfonamides.

Representative Synthesis of Azepane-1-sulfonyl Chloride

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with azepane and a suitable solvent such as dichloromethane. The flask is cooled in an ice-water bath.

-

Sulfonylation: A solution of sulfuryl chloride (SO₂Cl₂) in dichloromethane is added dropwise to the stirred solution of azepane, maintaining the temperature below 5°C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully quenched with cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield crude azepane-1-sulfonyl chloride, which can be further purified by column chromatography on silica gel if necessary.

Synthesis of Azepane Sulfonamides

The primary application of azepane-1-sulfonyl chloride is in the synthesis of N-substituted azepane sulfonamides.

Experimental Protocol:

-

Reaction Setup: To a solution of a primary or secondary amine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and a base (e.g., triethylamine or pyridine) at 0°C, a solution of azepane-1-sulfonyl chloride in the same solvent is added dropwise.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting materials are consumed, as monitored by TLC.

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the resulting crude product is purified by flash chromatography or recrystallization to yield the desired azepane sulfonamide.

The following diagram illustrates this general synthetic workflow.

Caption: Synthetic route from azepane to bioactive azepane sulfonamides.

Application in Drug Discovery: Inhibition of 11β-HSD1

Derivatives of azepane-1-sulfonyl chloride, specifically certain azepane sulfonamides, have emerged as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[5] This enzyme is a key regulator of glucocorticoid metabolism.

The 11β-HSD1 Signaling Pathway

11β-HSD1 is primarily a reductase, responsible for converting the inactive glucocorticoid cortisone into the active cortisol within target tissues such as the liver and adipose tissue.[6][7][8] Overactivity of 11β-HSD1 leads to elevated local cortisol levels, which can contribute to the pathophysiology of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[8] Therefore, inhibiting 11β-HSD1 is a promising therapeutic strategy for these conditions.

The diagram below illustrates the central role of 11β-HSD1 in glucocorticoid activation.

Caption: Inhibition of the 11β-HSD1 pathway by azepane sulfonamides.

Quantitative Data on 11β-HSD1 Inhibition

Structure-activity relationship (SAR) studies have identified azepane sulfonamides with high potency against 11β-HSD1. For example, specific derivatives have demonstrated IC₅₀ values in the low nanomolar range.[5]

| Compound Type | Target | IC₅₀ (nM) | Reference |

| Azepane Sulfonamide Derivatives | 11β-HSD1 | As low as 3.0 | [5] |

In vivo studies in animal models of metabolic disease have shown that administration of 11β-HSD1 inhibitors can lead to significant improvements in metabolic parameters.

| Animal Model | Treatment | Effect | Reference |

| Diet-Induced Obese (DIO) Mice | 11β-HSD1 Inhibitor | 7% reduction in body weight | [9] |

| DIO Mice | 11β-HSD1 Inhibitor | 15% reduction in fasting serum glucose | [9] |

Experimental Protocols for 11β-HSD1 Inhibition Assays

Assessing the inhibitory activity of compounds derived from azepane-1-sulfonyl chloride against 11β-HSD1 can be performed using various in vitro and in vivo methods.

In Vitro 11β-HSD1 Activity Assay (Homogeneous Time-Resolved Fluorescence)

This is a common high-throughput screening method.

Protocol Outline:

-

Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing recombinant human 11β-HSD1, the substrate (cortisone), and the cofactor (NADPH) along with an NADPH regeneration system.[6]

-

Compound Addition: Add the test inhibitors (e.g., azepane sulfonamides) at various concentrations.[6]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 25 minutes).[6]

-

Reaction Termination: Stop the reaction by adding a potent non-selective inhibitor (e.g., glycyrrhetinic acid).[6]

-

Detection: Add an anti-cortisol antibody conjugated to a cryptate fluorophore and a cortisol-d2 tracer. After a 2-hour incubation, measure the fluorescence. The ratio of fluorescence at 665 nm and 620 nm is used to calculate the amount of cortisol produced and, consequently, the inhibitory activity.[6]

Ex Vivo 11β-HSD1 Activity Assay (Adipose Tissue Biopsy)

This assay measures enzyme inhibition in a physiologically relevant tissue.

Protocol Outline:

-

Tissue Harvest: Obtain subcutaneous adipose tissue biopsies from subjects (human or animal) before and after administration of the test compound.[10]

-

Incubation: Place tissue fragments into culture plates with an assay buffer containing a deuterated substrate (d2-cortisone).[10]

-

Steroid Extraction: After overnight incubation, collect the supernatant, snap freeze, and store it at ≤ -60°C.[10]

-

Quantification: Analyze the conversion of d2-cortisone to d2-cortisol using liquid chromatography-mass spectrometry (LC-MS) to determine the level of 11β-HSD1 inhibition.[10]

The following diagram outlines the workflow for evaluating 11β-HSD1 inhibitors.

Caption: Workflow for the development of 11β-HSD1 inhibitors.

Conclusion

Azepane-1-sulfonyl chloride is a valuable chemical intermediate whose significance lies in its role as a precursor to a class of potent 11β-HSD1 inhibitors. The azepane sulfonamides derived from this compound show considerable promise for the therapeutic treatment of metabolic disorders. This guide provides the foundational chemical and biological information, along with detailed experimental frameworks, to aid researchers and drug development professionals in leveraging this important molecular scaffold.

References

- 1. 41483-72-1|Azepane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. azepane-1-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. acdlabs.com [acdlabs.com]

- 5. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of glucocorticoid action in the pathophysiology of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of azepane-1-sulfonyl chloride

An In-depth Technical Guide to Azepane-1-sulfonyl Chloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azepane-1-sulfonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its utility stems from the incorporation of the flexible seven-membered azepane ring, a privileged scaffold in numerous biologically active compounds. This guide provides a comprehensive overview of the discovery, synthesis, and key applications of azepane-1-sulfonyl chloride, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in their synthetic and drug development endeavors.

Introduction and Historical Context

The precise date and original discoverer of azepane-1-sulfonyl chloride are not prominently documented in scientific literature, suggesting its emergence as a readily accessible building block rather than a landmark discovery. Its history is intrinsically linked to the parallel development of sulfonyl chloride chemistry and the exploration of cyclic amines in medicinal chemistry.

The synthesis of sulfonyl chlorides, a cornerstone of organic synthesis, has been well-established for over a century, with numerous methods developed for their preparation.[1][2][3] Similarly, the azepane (or hexamethyleneimine) moiety has been recognized for its favorable pharmacokinetic properties and its presence in several approved drugs.[4][5][6] The combination of these two functionalities in azepane-1-sulfonyl chloride provides a versatile tool for creating diverse libraries of N-substituted azepane sulfonamides for biological screening.[7]

Physicochemical Properties

A summary of the key physicochemical properties of azepane-1-sulfonyl chloride is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂ClNO₂S | |

| Molecular Weight | 197.68 g/mol | |

| Appearance | Solid | |

| InChI Key | XLZNMEMFFRNANZ-UHFFFAOYSA-N | |

| SMILES | C1CCN(CC1)S(=O)(=O)Cl |

Synthesis of Azepane-1-sulfonyl Chloride

The most common and direct method for the synthesis of azepane-1-sulfonyl chloride is the reaction of azepane (hexamethyleneimine) with sulfuryl chloride (SO₂Cl₂).[8] This reaction is typically performed in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol

Reaction Scheme:

Caption: General reaction for the synthesis of azepane-1-sulfonyl chloride.

Materials:

-

Azepane (hexamethyleneimine)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (nitrogen or argon) supply

Procedure:

-

A solution of azepane (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of sulfuryl chloride (1.05 equivalents) in anhydrous dichloromethane is added dropwise to the stirred azepane solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with water, dilute hydrochloric acid (to remove excess amine and triethylamine hydrochloride), and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude azepane-1-sulfonyl chloride.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 85-95% |

| Purity (by NMR) | >95% |

| Reaction Time | 2-3 hours |

| Reaction Temperature | 0 °C to room temperature |

Applications in Drug Discovery and Organic Synthesis

Azepane-1-sulfonyl chloride is a valuable reagent for the synthesis of N-substituted azepane sulfonamides, a class of compounds with diverse biological activities. The sulfonamide linkage is a key feature in many marketed drugs.[5][7]

Synthesis of Azepane Sulfonamides

The primary application of azepane-1-sulfonyl chloride is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is a robust and high-yielding transformation.[9]

Caption: Synthesis of N-substituted azepane sulfonamides.

Role in Medicinal Chemistry

The azepane sulfonamide scaffold has been explored for a variety of therapeutic targets. For instance, derivatives have been investigated as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes.[7] The flexible seven-membered ring of the azepane moiety allows for optimal positioning of substituents to interact with biological targets.[6]

Caption: Drug discovery workflow utilizing azepane-1-sulfonyl chloride.

Safety and Handling

Azepane-1-sulfonyl chloride is a reactive compound and should be handled with appropriate safety precautions. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. It should be stored in a cool, dry place under an inert atmosphere. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Azepane-1-sulfonyl chloride serves as a critical building block in the synthesis of a wide array of azepane sulfonamides with potential therapeutic applications. While its specific discovery is not well-documented, its utility is evident from its application in modern medicinal chemistry. This guide provides the essential technical information for researchers to effectively utilize this versatile reagent in their synthetic and drug discovery programs.

References

- 1. d-nb.info [d-nb.info]

- 2. pure.mpg.de [pure.mpg.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Azepane - Wikipedia [en.wikipedia.org]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 9. pubs.rsc.org [pubs.rsc.org]

Azepane-1-Sulfonyl Chloride: A Technical Overview and Proposal for Theoretical Investigation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Experimental Data

While dedicated theoretical studies on azepane-1-sulfonyl chloride are sparse, its synthesis and spectroscopic characterization have been reported in the context of its use as a reagent.

Synthesis

Azepane-1-sulfonyl chloride is typically prepared from azepane and a sulfonylating agent. The general procedure involves the reaction of azepane with a suitable source of the sulfonyl chloride group.

Spectroscopic Data

The following tables summarize the reported nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for azepane-1-sulfonyl chloride, which are crucial for its identification and characterization.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Azepane-1-sulfonyl chloride in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 3.46–3.53 | m | 4H, H-1 |

| 1.80–1.86 | m | 4H, H-2 | |

| 1.63–1.69 | m | 4H, H-3 | |

| ¹³C | 50.1 | - | C-1 |

| 27.5 | - | C-3 | |

| 27.0 | - | C-2 |

Table 2: Infrared (IR) Spectroscopic Data for Azepane-1-sulfonyl chloride

| Wavenumber (νₘₐₓ, cm⁻¹) | Intensity | Assignment |

| 2932 | m | C-H stretch |

| 2860 | m | C-H stretch |

| 1462 | w | CH₂ bend |

| 1386 | s | S=O stretch |

| 1367 | s | S=O stretch |

| 1172 | s | S-N stretch |

| 1144 | m | - |

| 1042 | m | - |

| 888 | m | - |

| 693 | s | S-Cl stretch |

Experimental Protocols

General Procedure for the Synthesis of Azepane-1-sulfonyl chloride

This protocol describes a general method for the preparation of azepane-1-sulfonyl chloride.

Materials:

-

Azepane

-

A suitable sulfonylating agent (e.g., sulfuryl chloride)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica gel

Procedure:

-

Dissolve azepane (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add the sulfonylating agent (e.g., sulfuryl chloride, ~1.0 equivalent) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 1-3 hours), monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by passing it through a short plug of silica gel, eluting with dichloromethane.

-

The solvent is removed from the eluate under reduced pressure to yield azepane-1-sulfonyl chloride as a colorless oil.

The Role of Azepane Sulfonamides as 11β-HSD1 Inhibitors: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of azepane sulfonamides, a class of compounds synthesized from azepane-1-sulfonyl chloride, which have emerged as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of 11β-HSD1 inhibition in metabolic and inflammatory diseases.

While azepane-1-sulfonyl chloride is primarily a reactive intermediate for chemical synthesis, its derivatives, particularly azepane sulfonamides, have demonstrated significant biological activity. The primary mechanism of action for these compounds is the selective inhibition of 11β-HSD1, an enzyme crucial for the intracellular regulation of glucocorticoids.

Mechanism of Action: Inhibition of 11β-HSD1

11β-HSD1 is a key enzyme that catalyzes the conversion of inactive cortisone to active cortisol in humans (and 11-dehydrocorticosterone to corticosterone in rodents).[1][2][3] This enzymatic activity amplifies local glucocorticoid action in tissues where it is expressed, such as the liver, adipose tissue, and immune cells.[4][5] Azepane sulfonamides act as potent and selective inhibitors of this enzyme, thereby reducing the intracellular concentration of active cortisol.[6]

The inhibition of 11β-HSD1 by azepane sulfonamides has several downstream consequences:

-

Metabolic Effects: By reducing cortisol levels in metabolic tissues, these inhibitors can mitigate the effects of glucocorticoid excess, which is associated with insulin resistance, hyperglycemia, and visceral obesity.[3][5] The inhibition of 11β-HSD1 has been shown to improve insulin sensitivity and glucose tolerance.[2][7] This is partly achieved through the modulation of the JNK signaling pathway in adipocytes, where 11β-HSD1-mediated cortisol production can lead to JNK activation and subsequent insulin resistance.[7]

-

Anti-inflammatory Effects: In inflammatory conditions, 11β-HSD1 can amplify pro-inflammatory signals by activating the NF-κB and MAPK signaling pathways.[1] By inhibiting 11β-HSD1, azepane sulfonamides can attenuate these inflammatory responses.

Quantitative Data: Potency of Azepane Sulfonamides and Other 11β-HSD1 Inhibitors

The inhibitory potency of various compounds against 11β-HSD1 is typically measured by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a representative azepane sulfonamide and other selected 11β-HSD1 inhibitors.

| Compound | 11β-HSD1 IC50 (nM) | Species | Notes |

| Azepane Sulfonamide (Cpd 30) | 3.0 | Human | A potent derivative from a series of azepine sulfonamides.[6] |

| AZD8329 | 9 | Human | A potent and selective inhibitor.[8] |

| AZD8329 | 2 | Human | Measured in isolated human adipocytes.[8] |

| AZD8329 | 89 | Rat | Demonstrates species-specific differences in potency.[8] |

| AZD8329 | 15 | Dog | Demonstrates species-specific differences in potency.[8] |

| Compound C | 70 | N/A | A novel pyrimidine inhibitor.[9] |

Signaling Pathway of 11β-HSD1 Inhibition

The following diagram illustrates the central role of 11β-HSD1 in glucocorticoid activation and the downstream pathways affected by its inhibition.

Caption: Mechanism of 11β-HSD1 inhibition by azepane sulfonamides.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of 11β-HSD1 inhibition. Below are outlines for key in vitro and ex vivo assays.

In Vitro Potency (IC50) Assessment

This protocol determines the concentration of an inhibitor required to reduce the enzymatic activity of 11β-HSD1 by 50%.

Workflow Diagram:

Caption: Workflow for in vitro IC50 determination of 11β-HSD1 inhibitors.

Methodology:

-

Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing recombinant human 11β-HSD1, the substrate (cortisone), the cofactor (NADPH), and an NADPH regeneration system (e.g., glucose-6-phosphate and G6P dehydrogenase).[9][10]

-

Compound Addition: Add the test inhibitor (e.g., an azepane sulfonamide) at various concentrations to the wells.

-

Incubation: Incubate the reaction plate at 37°C for a defined period, for instance, 25 minutes.[9][10]

-

Reaction Termination: Stop the enzymatic reaction. This can be achieved by adding a known inhibitor such as glycyrrhetinic acid.[9]

-

Quantification: Measure the amount of cortisol produced. A common method is a competitive homogeneous time-resolved fluorescence (HTRF) assay.[9]

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ex Vivo 11β-HSD1 Activity Assay

This protocol measures the activity of 11β-HSD1 in tissue samples obtained from animals treated with an inhibitor.

Methodology:

-

Tissue Harvest: Euthanize animals (e.g., mice) that have been treated with the inhibitor or a vehicle control. Rapidly harvest tissues of interest, such as the liver, adipose tissue, or brain.[9][10]

-

Incubation: Incubate fresh tissue samples in a medium containing a known concentration of radiolabeled substrate, such as [3H]cortisone.[9][10] Incubation times will vary depending on the tissue (e.g., 10 minutes for liver, 60 minutes for adipose tissue).[9][10]

-

Steroid Extraction: Stop the reaction and extract the steroids from the medium using an organic solvent like ethyl acetate.[9][10]

-

Separation and Quantification: Separate the radiolabeled cortisone and cortisol using reverse-phase high-performance liquid chromatography (HPLC).[9] Quantify the amount of each steroid using a scintillation counter.[10]

-

Data Analysis: Determine the percentage of conversion of cortisone to cortisol and compare the results between the inhibitor-treated and vehicle-treated groups to assess the degree of target engagement.

Conclusion

Azepane sulfonamides, derived from azepane-1-sulfonyl chloride, represent a promising class of therapeutic agents due to their potent and selective inhibition of 11β-HSD1. Their mechanism of action, centered on the reduction of intracellular active glucocorticoids, has significant implications for the treatment of metabolic and inflammatory diseases. The experimental protocols and data presented in this guide provide a framework for the continued research and development of these and other 11β-HSD1 inhibitors.

References

- 1. 11β-Hydroxysteroid dehydrogenase type 1 amplifies inflammation in LPS-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AZD8329 [openinnovation.astrazeneca.com]

- 9. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Spectroscopic Characterization of Azepane-1-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of azepane-1-sulfonyl chloride. Due to the limited availability of experimentally-derived public data for this specific compound, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on the analysis of its functional groups and structural analogs. Furthermore, it details generalized, standard experimental protocols for obtaining such spectra, providing a foundational framework for researchers. A visual workflow of the spectroscopic analysis process is also presented.

Introduction

Azepane-1-sulfonyl chloride, with the molecular formula C₆H₁₂ClNO₂S, is a chemical compound of interest in synthetic chemistry and drug discovery. Its structure combines a seven-membered azepane ring with a sulfonyl chloride functional group. The sulfonyl chloride moiety is a versatile reactive group, often employed in the synthesis of sulfonamides, which are a prominent class of compounds in medicinal chemistry. Accurate spectroscopic characterization is crucial for verifying the identity, purity, and structure of synthesized azepane-1-sulfonyl chloride.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The azepane ring's conformational flexibility at room temperature is expected to lead to broad signals in the NMR spectra. The electron-withdrawing nature of the sulfonyl chloride group will significantly influence the chemical shifts of the adjacent protons and carbons.

Table 1: Predicted ¹H NMR Data for Azepane-1-sulfonyl chloride

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 3.4 - 3.6 | Triplet (broad) | 4H | α-CH₂ (adjacent to N) |

| ~ 1.8 - 2.0 | Multiplet (broad) | 4H | β-CH₂ |

| ~ 1.6 - 1.8 | Multiplet (broad) | 4H | γ-CH₂ |

Note: Predicted values are for a spectrum acquired in CDCl₃. The deshielded multiplet around 3.68 ppm is indicative of the presence of a strong-electron withdrawing group[1].

Table 2: Predicted ¹³C NMR Data for Azepane-1-sulfonyl chloride

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 50 - 55 | α-C (adjacent to N) |

| ~ 28 - 32 | β-C |

| ~ 25 - 28 | γ-C |

Note: Predicted values are for a spectrum acquired in CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorptions of the sulfonyl chloride group.

Table 3: Predicted IR Absorption Frequencies for Azepane-1-sulfonyl chloride

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2850 - 3000 | Medium-Strong | C-H stretch (alkane)[1] |

| 1370 - 1410 | Strong | SO₂ asymmetric stretch[1] |

| 1166 - 1204 | Strong | SO₂ symmetric stretch[1] |

| 500 - 600 | Strong | S-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak, albeit potentially of low intensity, and characteristic fragmentation patterns. The presence of chlorine will result in a distinctive M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for Azepane-1-sulfonyl chloride

| m/z | Proposed Fragment | Notes |

| 197/199 | [C₆H₁₂ClNO₂S]⁺ | Molecular ion ([M]⁺), showing the characteristic 3:1 isotopic pattern for chlorine. |

| 162 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 98 | [C₆H₁₂N]⁺ | Loss of SO₂Cl. |

| 99 | [SO₂Cl]⁺ | Characteristic fragment for a sulfonyl chloride group, with an A+2 peak at m/z 101 due to the ³⁷Cl isotope[1]. |

Note: The fragmentation of alkanesulfonyl chlorides can be rationalized by the loss of a chlorine atom from the molecular ion, followed by the loss of SO₂[2].

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-25 mg of azepane-1-sulfonyl chloride for ¹H NMR and 50-100 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform manual or automatic shimming to optimize the homogeneity of the magnetic field, which enhances spectral resolution.

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline corrections should be applied. The spectrum is then referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a Nujol mull or a KBr pellet can be prepared. For a liquid sample or a solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the empty sample holder (e.g., the clean ATR crystal or the salt plates) to subtract atmospheric and instrumental absorptions.

-

Sample Spectrum: Place the prepared sample in the infrared beam path and record the spectrum. A typical mid-infrared spectrum is recorded from 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by coupling the spectrometer to a gas chromatograph (GC-MS). For less volatile or thermally sensitive compounds, electrospray ionization (ESI) or other soft ionization techniques coupled with a liquid chromatograph (LC-MS) may be more appropriate.

-

Ionization: The sample molecules are ionized in the source. For GC-MS, electron ionization (EI) is commonly used. For LC-MS, ESI or atmospheric pressure chemical ionization (APCI) are typical choices.

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which provides information about the molecular weight and structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like azepane-1-sulfonyl chloride.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of azepane-1-sulfonyl chloride.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for azepane-1-sulfonyl chloride and generalized protocols for their acquisition. While experimental data is paramount for definitive characterization, these predicted values and methodologies offer a robust starting point for researchers working with this compound. The combination of NMR, IR, and MS provides complementary information that, when taken together, allows for the unambiguous confirmation of the structure and purity of azepane-1-sulfonyl chloride, facilitating its application in further research and development.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to Potential Research Areas for Azepane-1-Sulfonyl Chloride

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that can address unmet medical needs is a perpetual driver of innovation in drug discovery. Azepane-1-sulfonyl chloride, a versatile seven-membered heterocyclic building block, represents a promising starting point for the development of a new generation of therapeutics. This technical guide provides an in-depth analysis of its synthesis, core reactivity, and burgeoning potential in medicinal chemistry, with a particular focus on validated and exploratory research avenues.

Physicochemical Properties and Synthesis

Azepane-1-sulfonyl chloride is a reactive chemical intermediate valued for its ability to readily form stable sulfonamide linkages. Its core structure, featuring a flexible seven-membered azepane ring, provides a three-dimensional framework that can be exploited for targeted drug design.

Table 1: Physicochemical Properties of Azepane-1-Sulfonyl Chloride

| Property | Value |

| Molecular Formula | C₆H₁₂ClNO₂S |

| Molecular Weight | 197.68 g/mol |

| Appearance | Solid |

| InChI Key | XLZNMEMFFRNANZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)S(=O)(=O)Cl |

Detailed Experimental Protocol: Synthesis of Azepane-1-Sulfonyl Chloride

Objective: To synthesize azepane-1-sulfonyl chloride from azepane.

Materials:

-

Azepane (1.0 eq)

-

Sulfuryl chloride (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (or another non-nucleophilic base, 2.0 eq)

-

1N Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

A solution of azepane (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

The flask is cooled to -20 °C using a cooling bath (e.g., dry ice/acetone).

-

A solution of sulfuryl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise to the stirred azepane solution via a dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed -10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm slowly to 0 °C and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of cold water. The mixture is then transferred to a separatory funnel.

-

The organic layer is separated and washed sequentially with cold 1N HCl, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude azepane-1-sulfonyl chloride, likely an oil or low-melting solid, should be used immediately in the next step due to its reactivity. Further purification, if necessary, can be attempted by vacuum distillation, though care must be taken to avoid thermal decomposition.

Core Reactivity: The Sulfonamide Synthesis

The primary utility of azepane-1-sulfonyl chloride in drug discovery lies in its reaction with primary or secondary amines to form a diverse array of N-substituted azepane-1-sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore in numerous approved drugs.

Below is a general workflow for the synthesis of azepane sulfonamide libraries, a critical process in structure-activity relationship (SAR) studies.

Detailed Experimental Protocol: Synthesis of an N-Aryl Azepane-1-Sulfonamide

Objective: To synthesize a representative N-aryl azepane-1-sulfonamide from azepane-1-sulfonyl chloride and a substituted aniline.

Materials:

-

Azepane-1-sulfonyl chloride (1.0 eq, crude from previous step)

-

Substituted Aniline (e.g., 4-methoxyaniline, 1.1 eq)

-

Pyridine or Triethylamine (2.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

A solution of the substituted aniline (1.1 eq) and pyridine (2.0 eq) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere at 0 °C (ice bath).

-

A solution of freshly prepared crude azepane-1-sulfonyl chloride (1.0 eq) in anhydrous DCM is added dropwise to the stirred aniline solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with DCM and transferred to a separatory funnel.

-

The organic layer is washed sequentially with 1N HCl (to remove excess pyridine and aniline), water, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-aryl azepane-1-sulfonamide.

Potential Research Area: Inhibition of 11β-HSD1 for Metabolic Disorders

A significant and validated research avenue for azepane sulfonamides is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid. Overactivity of 11β-HSD1 in adipose and liver tissues is implicated in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity.

11β-HSD1 Signaling and Pathophysiology

Inhibition of 11β-HSD1 reduces local cortisol levels, thereby mitigating the downstream effects of excessive glucocorticoid receptor (GR) activation. This includes reducing pro-inflammatory signals and improving insulin sensitivity.

Structure-Activity Relationship (SAR) Data

Research by Neelamkavil et al. has demonstrated the potential of 4-substituted azepane sulfonamides as highly potent 11β-HSD1 inhibitors. The data highlights how modifications to the azepane ring can significantly impact inhibitory activity.

Table 2: 11β-HSD1 Inhibitory Activity of 4-Substituted Azepane Sulfonamides

| Compound | Substitution at 4-position (R) | 11β-HSD1 IC₅₀ (nM) |

| 1 | -H | >1000 |

| 2 | -OH (cis) | 130 |

| 3 | -OH (trans) | 500 |

| 4 | -F (cis) | 30 |

| 5 | -F (trans) | 100 |

| 6 | =O (keto) | 10 |

| 7 (30 in source) | -OCH₂CF₃ (cis) | 3.0 |

Data adapted from Neelamkavil, S. F., et al. Bioorg. Med. Chem. Lett. 2009, 19 (16), 4563–5.[1]

This data clearly indicates that small, electron-withdrawing groups at the 4-position of the azepane ring enhance potency, with the cis-trifluoroethoxy substitution providing a lead compound with an IC₅₀ of 3.0 nM.[1]

Future Research Directions

The azepane-1-sulfonyl chloride scaffold is ripe for further exploration. Based on the established biological activity of related sulfonamides and the versatility of the core, several high-potential research areas can be identified.

Exploration of Novel Biological Targets

-

Carbonic Anhydrase Inhibition: Recent studies have shown that azepane sulfonamide derivatives can be potent inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. This presents a clear path for developing novel anti-cancer agents.

-

Kinase Inhibition: The flexible, seven-membered ring can be functionalized to target the ATP-binding pocket of various kinases, a well-established strategy in oncology and inflammation research.

-

GPCR Modulation: The three-dimensional nature of the azepane scaffold makes it an attractive candidate for developing modulators of G-protein coupled receptors (GPCRs), which are involved in a vast range of physiological processes.

Development of Covalent Inhibitors

The inherent reactivity of the sulfonyl chloride group could be fine-tuned to develop targeted covalent inhibitors. By incorporating a suitably positioned nucleophile-trapping moiety on the amine portion of the molecule, researchers could design irreversible inhibitors for specific protein targets, leading to enhanced potency and duration of action.

Application in Chemical Biology

Azepane sulfonamides can be appended with reporter tags (e.g., fluorophores, biotin) or photo-affinity labels. These chemical probes would be invaluable tools for identifying novel protein targets, elucidating mechanisms of action, and visualizing biological processes in living systems.

The logical progression for expanding the utility of this scaffold is outlined below.

Conclusion

Azepane-1-sulfonyl chloride is more than a simple chemical reagent; it is a gateway to diverse and complex molecular architectures with significant therapeutic potential. The established activity of its derivatives as potent 11β-HSD1 inhibitors provides a strong validation for its use in drug discovery programs targeting metabolic diseases. Furthermore, the inherent versatility of the scaffold opens compelling new avenues in oncology, neurology, and chemical biology. For researchers and drug development professionals, the azepane sulfonamide core offers a rich and rewarding area for exploration and innovation.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Sulfonamides using Azepane-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of N-substituted sulfonamides is a cornerstone reaction in drug discovery and development. A common and effective method for this synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine. This document provides detailed application notes and protocols for the synthesis of sulfonamides using azepane-1-sulfonyl chloride as a key reagent. Azepane-1-sulfonyl chloride allows for the introduction of the azepane moiety, a seven-membered saturated heterocycle, which can significantly influence a molecule's physicochemical properties, such as lipophilicity and conformational flexibility, thereby impacting its interaction with biological targets.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of azepane-1-sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Application Notes: N-Sulfonylation with Azepane-1-sulfonyl Chloride

Introduction

N-sulfonylated azepanes are a class of heterocyclic compounds featuring a seven-membered azepane ring attached to a sulfonamide functional group. This structural motif is of significant interest to researchers in medicinal chemistry and drug development. Sulfonamides are known for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The incorporation of an azepane ring can modulate a compound's physicochemical properties, such as lipophilicity and conformational flexibility, potentially enhancing its interaction with biological targets.[1] For instance, derivatives of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide have been synthesized and evaluated as potent inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors.[2][3]

The synthesis of these compounds is typically achieved through the reaction of azepane-1-sulfonyl chloride, a reactive electrophile, with a primary or secondary amine. This reaction, a classic example of N-sulfonylation, forms a stable sulfur-nitrogen bond and is a fundamental transformation in the synthesis of sulfonamide-based drug candidates. The protocol described herein provides a general and robust method for this transformation.

Mechanism and Scope

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of hydrogen chloride (HCl). A base is typically added to the reaction mixture to neutralize the HCl generated, driving the reaction to completion. The choice of base and solvent can be critical for achieving high yields and purity. This method is applicable to a wide range of primary and secondary amines, including aliphatic and aromatic substrates.

General Protocol for N-Sulfonylation

This protocol details a standard procedure for the N-sulfonylation of an amine using azepane-1-sulfonyl chloride.

Materials and Reagents

-

Azepane-1-sulfonyl chloride

-

Appropriate primary or secondary amine

-

Base (e.g., Triethylamine (TEA), Pyridine, or Sodium Bicarbonate)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF))

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard glassware

Experimental Procedure

-

Reaction Setup: To a stirred solution of the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., DCM), add azepane-1-sulfonyl chloride (1.1 equivalents) dropwise at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, quench the mixture by adding water or a 1M HCl solution.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The crude product is typically purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-sulfonylated azepane.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

The following table summarizes representative reaction conditions and yields for the N-sulfonylation of various amines. Note that optimal conditions may vary depending on the specific substrate.

| Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pyridine | DCM | RT | 4 | ~85-95 |

| 4-Ethoxyaniline | Triethylamine | DCM | RT | 3 | ~90 |

| Benzylamine | NaHCO₃ | ACN/H₂O | RT | 6 | ~80-90 |

| Morpholine | Triethylamine | THF | 0 to RT | 2 | >95 |